6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

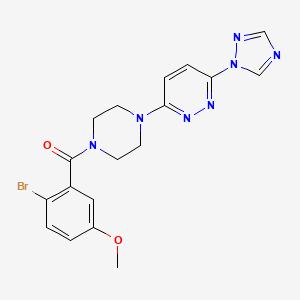

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one (MDQ) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MDQ belongs to the quinoxaline family of compounds and has been shown to possess a range of biological activities that make it a promising candidate for various research applications.

Aplicaciones Científicas De Investigación

Antitumor and Tubulin-Binding Properties

6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one and its analogues have been identified as promising anticancer leads. Studies demonstrate their effectiveness in inhibiting tumor growth, inducing apoptosis, and disrupting tumor vasculature. These compounds act as tubulin-binding tumor-vascular disrupting agents, targeting established blood vessels in tumors (Cui et al., 2017). Additionally, the modification of 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in prior leads has led to the discovery of novel tubulin-polymerization inhibitors targeting the colchicine site, showcasing the potential of these compounds in cancer therapy (Wang et al., 2014).

Enzyme Substrate Applications

3,4-Dihydroquinoxalin-2(1H)-one derivatives have been synthesized as potential substrates for horseradish peroxidase (HRP) and its mimetic enzyme hemin. These compounds, including derivatives of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, exhibit promising properties for use as fluorogenic substrates in enzymatic reactions (Li & Townshend, 1997).

Quantum Entanglement and Cancer Diagnosis

In a unique application, a moving nano molecule, including a derivative of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one, has been utilized in an analytical model to analyze interaction with a two-mode field for human cancer cells, tissues, and tumors diagnosis. This study focuses on the quantum entanglement dynamics induced by non-linear interaction, offering a novel approach to cancer diagnosis (Alireza, Jennifer, & Caissutti Angela, 2019).

Other Applications

- Synthesis of Benzodiazepines and Benzimidazoles: Reactions involving derivatives of 6-Methoxy-3,4-dihydroquinoxalin-2(1H)-one have been explored in the synthesis of benzodiazepines and benzimidazoles, highlighting its versatility in organic synthesis (Mamedov et al., 2014).

- Antitubercular Agents: Derivatives of this compound have shown potential as anti-tubercular agents, exhibiting significant minimum inhibitory concentration against Mycobacterium tuberculosis (Srinivasarao et al., 2020).

Propiedades

IUPAC Name |

6-methoxy-3,4-dihydro-1H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-13-6-2-3-7-8(4-6)10-5-9(12)11-7/h2-4,10H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAYBMYCNIBSZJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methoxy-5-[(4-methylbenzoyl)amino]-1-pyridiniumolate](/img/structure/B2672211.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2672214.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2672217.png)

![(E)-1-[2-(2,3-dichlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2672219.png)

![Methyl 4-{[({6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetyl]amino}benzoate](/img/structure/B2672222.png)

![Tert-butyl N-[1-(chlorosulfonylmethyl)cyclopropyl]carbamate](/img/structure/B2672225.png)

![Spiro[azetidine-2,4'-chromane]](/img/structure/B2672226.png)

![N-[(4-fluorophenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2672230.png)